![molecular formula C8H17N3O2 B2423645 2,2'-Azanediylbis(N-ethylacetamide) CAS No. 1156376-98-5](/img/structure/B2423645.png)
2,2'-Azanediylbis(N-ethylacetamide)
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Overview
Description
Synthesis Analysis
A series of amine functionalized ligands, including 2,2’-Azanediylbis(N-ethylacetamide), are synthesized for the thermodynamic study of their complexation with Nd3+ ions . The synthesis involves the reaction of bis(perfluorooctylpropyl)amine and N-(benzyloxycarbonyl)iminodiacetic acid di(pentafluorophenyl)ester .Molecular Structure Analysis
The molecular formula of “2,2’-Azanediylbis(N-ethylacetamide)” is C8H17N3O2 . It has a molecular weight of 187.24 .Chemical Reactions Analysis
The complexation of “2,2’-Azanediylbis(N-ethylacetamide)” in solution has been investigated using potentiometry, spectrophotometry, calorimetry, and electrospray ionization mass spectrometry .Physical And Chemical Properties Analysis
The compound has a complexity of 153, a rotatable bond count of 6, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a topological polar surface area of 70.2, and a heavy atom count of 13 .Scientific Research Applications
- Application : 2,2’-Azanediylbis(N-ethylacetamide) is a novel fluorous secondary amine with four perfluorooctyl chains . Although it exhibits low solubility in perfluoroalkanes at room temperature, it can solubilize colloidal palladium particles in ether, BTF (benzotrifluoride), and perfluoroalkanes.
- Significance : Fluorous amines serve as building blocks and reagents in fluorous chemistry, enabling applications in catalysis, separation, and scavenging .
- Application : A heavy fluorous support with six perfluorooctyl chains facilitated the synthesis of the bioactive peptide Leu-enkephalin .
- Application : Fluorous amines, including 2,2’-Azanediylbis(N-ethylacetamide), can serve as scavengers in solution-phase parallel synthesis .
Fluorous Chemistry
Peptide Synthesis
Fluorous Scavenging
Dendrimer Design
Mechanism of Action
The results suggest that these ligands act as tridentate ligands . Furthermore, direct comparison between “2,2’-Azanediylbis(N-ethylacetamide)” and an analogous ether-functionalized ligand showed that the amine functionalized ligand forms thermodynamically stronger complexes with Nd3+ ions than the ether-functionalized ligand .
Future Directions
properties
IUPAC Name |
N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-3-10-7(12)5-9-6-8(13)11-4-2/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKCRQOGIRTLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNCC(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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